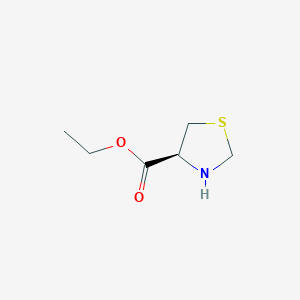

Ethyl (s)-thiazolidine-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2S |

|---|---|

Molecular Weight |

161.22 g/mol |

IUPAC Name |

ethyl (4S)-1,3-thiazolidine-4-carboxylate |

InChI |

InChI=1S/C6H11NO2S/c1-2-9-6(8)5-3-10-4-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1 |

InChI Key |

ZRBNETYZYOXTLS-RXMQYKEDSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1CSCN1 |

Canonical SMILES |

CCOC(=O)C1CSCN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl S Thiazolidine 4 Carboxylate

Stereoselective Synthesis Approaches for Ethyl (S)-thiazolidine-4-carboxylate

The primary route to thiazolidine-4-carboxylic acid derivatives involves the condensation of L-cysteine or its esters with a carbonyl compound. This reaction forms a new stereocenter at the C2 position of the thiazolidine (B150603) ring. As the starting L-cysteine provides a fixed (S)-stereocenter at the C4 position, the stereochemical outcome of the synthesis is determined by the configuration at C2, leading to the formation of diastereomers.

The reaction between L-cysteine ethyl ester and an aldehyde generates two diastereomers, typically referred to as cis (2R, 4S) and trans (2S, 4S). The ratio of these diastereomers is influenced by several factors, including the structure of the aldehyde and the solvent used for the reaction. nanobioletters.comnovapublishers.com

Research has shown that the diastereomeric excess can be controlled by judicious selection of reaction conditions. For instance, the reaction of L-cysteine with p-hydroxybenzaldehyde derivatives has been shown to produce a mixture of diastereomers where the cis/trans percentage is highly dependent on the solvent. nanobioletters.com In one study, using dimethyl sulfoxide (B87167) (DMSO) as the solvent favored the formation of the trans isomer, whereas conducting the reaction in deuterated chloroform (B151607) (CDCl3) resulted in the cis isomer being the major product. nanobioletters.com Similarly, another investigation into the reaction of (R)-cysteine with various aromatic aldehydes in boiling acidified methanol (B129727) also yielded diastereomeric mixtures. researchgate.net This highlights the potential to guide the reaction towards a desired diastereomer by modifying the solvent system.

The nature of the substituent on the aldehyde also plays a crucial role in the diastereoselectivity of the cyclization reaction. Electron-withdrawing or electron-donating groups on an aromatic aldehyde can influence the electronic properties of the carbonyl carbon and the stability of the transition states, thereby affecting the ratio of the resulting diastereomers.

Table 1: Influence of Reaction Conditions on Diastereomeric Ratio

| Reactants | Solvent | Major Diastereomer | Diastereomeric Ratio (trans:cis) | Reference |

| L-cysteine derivative + Aromatic Aldehyde | DMSO | trans | 54:46 | nanobioletters.com |

| L-cysteine derivative + Aromatic Aldehyde | CDCl3 | cis | Not specified, cis major | nanobioletters.com |

| (R)-cysteine + Salicylaldehyde (B1680747) | Acidified Methanol | Not specified | 1:1.5 | researchgate.net |

This table is interactive and represents findings on how solvent choice can alter the stereochemical outcome.

Since the synthesis of this compound typically employs the naturally occurring chiral amino acid L-cysteine, the stereochemistry at the C4 position is pre-determined as (S). Consequently, enantioselective synthesis in this context refers to methods that achieve high diastereoselectivity, yielding predominantly one of the two possible diastereomers. A highly diastereoselective reaction effectively produces a single, enantiomerically pure compound.

Achieving high diastereoselectivity can be approached by using specific catalysts or reaction media that favor the formation of one diastereomeric transition state over the other. For example, Lewis acid catalysis has been employed in the synthesis of related 2-iminothiazolidines from aziridines and isothiocyanates, achieving high yields and excellent enantiospecificity (98% ee) when catalyzed by BF₃·OEt₂ at low temperatures. nih.gov While a different reaction, this demonstrates the principle of using catalysts to control stereoselectivity.

Furthermore, studies have shown that N-protection of the thiazolidine-4-carboxylic acid can prevent epimerization at the C2 position, locking in the desired stereochemistry after synthesis and separation. researchgate.net This strategy is crucial for obtaining and maintaining a single, stable diastereomer.

Green Chemistry Principles in this compound Synthesis

Adherence to green chemistry principles, which aim to reduce waste and minimize the use of hazardous substances, is a growing focus in chemical synthesis.

Significant efforts have been made to replace traditional volatile organic solvents with more environmentally benign alternatives like water or to eliminate solvents entirely. The synthesis of thiazolidine derivatives has been successfully performed in aqueous media. nanobioletters.com One common procedure involves reacting L-cysteine hydrochloride and a base like sodium bicarbonate in water with an ethanolic solution of the aldehyde. Another approach utilizes a buffered aqueous alcoholic medium for the condensation of L-cysteine with aryl nitriles to produce thiazoline-4-carboxylic acids in good yields without racemization. organic-chemistry.org

Solvent-free methodologies, often assisted by microwave irradiation, represent another key green strategy. These methods can lead to shorter reaction times, higher yields, and simplified purification processes. researchgate.net For instance, the cyclocondensation reaction to form 2-iminothiazolidines has been achieved at room temperature under solvent-free conditions, with the reactants themselves forming the reaction medium. nih.gov This approach not only aligns with green chemistry principles but can also, in some cases, lead to higher yields compared to the same reaction performed in a solvent. nih.gov

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. In the synthesis of thiazolidinone derivatives, various catalysts have been explored to improve reaction performance. Zeolites, acting as solid acid catalysts, have been used in microwave-assisted, three-component reactions to synthesize 4-thiazolidinones, showing significant improvements in yields and diastereoselectivity. researchgate.net The use of such heterogeneous catalysts is advantageous as they can often be easily recovered and reused.

Ammonium (B1175870) persulfate has been employed as an economical catalyst for the synthesis of 1,3-thiazolidin-4-ones under solvent-free conditions at 90 °C, providing good yields. nih.gov While specific examples of organocatalysis or biocatalysis for this compound are not extensively reported, the principles are applicable. The use of deep eutectic solvents, which can act as both the solvent and catalyst, has been demonstrated for the synthesis of thiazolidinedione derivatives, avoiding the need for traditional catalysts and organic solvents entirely. nih.gov

Optimization of Reaction Conditions and Yields in this compound Production

Maximizing the yield and purity of the final product is a critical aspect of chemical manufacturing. The optimization of reaction conditions involves systematically varying parameters such as temperature, reaction time, solvent, and the molar ratio of reactants.

In the synthesis of related thiazolidine-4-one structures, a detailed optimization study revealed that the molar ratio of reactants had a profound impact on the yield. The highest yield (52%) was achieved when using a 20-fold excess of thioglycolic acid relative to the hydrazone precursor. revmedchir.ro This study also identified the optimal solvent as freshly distilled toluene (B28343) and determined the ideal reaction time and temperature to be 18 hours and 120 °C, respectively. revmedchir.ro It was noted that lower reaction times were insufficient for complete conversion, while higher temperatures led to product degradation. revmedchir.ro

The choice of solvent and catalyst also significantly affects reaction outcomes. In some syntheses, solvent-free conditions catalyzed by ammonium persulfate at 90°C gave an 84% yield. nih.gov The yield of thiazolidinedione derivatives has also been shown to be highly dependent on the substituents present on the aldehyde starting material, with yields ranging from approximately 21% to 91%. nih.gov This variability is attributed to the electronic effects of the substituents on the aldehyde's reactivity and the solubility of the final products. nih.gov

Table 2: Effect of Varied Parameters on Thiazolidinone Synthesis Yield

| Parameter Varied | Conditions | Yield (%) | Reference |

| Molar Ratio (Thioglycolic Acid:Hydrazone) | 20:1 | 52 | revmedchir.ro |

| Solvent | Toluene | 52 | revmedchir.ro |

| Temperature | 120 °C | 52 | revmedchir.ro |

| Time | 18 hours | 52 | revmedchir.ro |

| Method | Solvent-free, 10 mol% APS catalyst, 90 °C | 84 | nih.gov |

| Substituent Effect (Aldehyde) | Varied (e.g., -H, -OH, -OCH₃, -N(CH₃)₂) | 21 - 91 | nih.gov |

This interactive table summarizes key findings from optimization studies, demonstrating the impact of different reaction parameters on product yield.

Flow Chemistry and Continuous Processing in this compound Synthesis

The paradigm of chemical synthesis is progressively shifting from traditional batch processing to more efficient and sustainable continuous flow methodologies. Flow chemistry, characterized by the continuous movement of reactants through a reactor, offers significant advantages for the synthesis of complex molecules like this compound. mt.com This approach allows for superior control over reaction parameters, leading to enhanced safety, higher yields, and improved product quality. mt.comnih.gov

Continuous flow reactors provide a platform for precise manipulation of reaction conditions such as temperature, pressure, and residence time. The enhanced heat and mass transfer in these systems, often microreactors or packed-bed reactors, can accelerate reaction rates and improve selectivity. nih.govresearchgate.net For the synthesis of chiral compounds, such as this compound, these benefits are particularly pronounced, enabling better stereocontrol and reducing the formation of unwanted byproducts. rsc.org

The application of flow chemistry to the synthesis of thiazolidine derivatives has demonstrated considerable improvements over batch processes. For instance, in the synthesis of a related thiazolidine drug intermediate, a continuous microreactor process was found to be significantly more performant than its batch counterpart. researchgate.netfapesp.br The inherent scalability of continuous flow systems without the need for extensive re-optimization is a key advantage for industrial production. nih.gov Furthermore, the ability to integrate multiple reaction and purification steps into a single, uninterrupted sequence streamlines the manufacturing process. nih.gov

Key advantages of employing flow chemistry for the synthesis of this compound include:

Improved Safety: The small reaction volumes within a continuous reactor minimize the risks associated with handling potentially hazardous reagents and exothermic reactions. mt.com

Greater Control and Reproducibility: Precise control over reaction parameters ensures consistent product quality and yield. mt.com

Scalability: Scaling up production in a flow system is typically achieved by extending the operation time or by running multiple reactors in parallel, which is more straightforward than scaling up batch reactors.

The table below illustrates a comparative analysis of batch versus continuous flow processing for the synthesis of a generic thiazolidine derivative, highlighting the potential improvements applicable to this compound production.

| Parameter | Batch Processing | Continuous Flow Processing |

| Reaction Time | Several hours | Minutes to hours |

| Yield | Moderate to high | Often higher due to better control |

| Scalability | Complex, requires re-optimization | Straightforward, "scale-out" |

| Safety | Higher risk with large volumes | Inherently safer with small volumes |

| Process Control | Limited | Precise control over parameters |

Chemical Transformations and Derivatization Studies of Ethyl S Thiazolidine 4 Carboxylate

Reactivity Profiles and Functional Group Interconversions of Ethyl (S)-thiazolidine-4-carboxylate

The chemical behavior of this compound is dictated by the interplay of its three primary functional groups: the secondary amine within the thiazolidine (B150603) ring, the carboxylate ester moiety, and the sulfur atom in the heterocyclic ring.

The secondary amine at the N-3 position is nucleophilic and readily undergoes reactions typical of secondary amines. One of the most common transformations is N-acylation. For instance, it reacts with acetic anhydride (B1165640) to yield the corresponding N-acetyl derivative. nanobioletters.com This reaction introduces a stable amide linkage, which can alter the molecule's polarity and hydrogen bonding capabilities.

The ethyl ester at the C-4 position is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid, (S)-thiazolidine-4-carboxylic acid, under acidic or basic conditions. This carboxylic acid can then be coupled with various amines or amino esters to form amide derivatives. uzh.ch Furthermore, the ester can react with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, which serves as a key intermediate for synthesizing more complex heterocyclic systems like 1,3,4-oxadiazoles. nanobioletters.com

The thiazolidine ring itself exhibits notable reactivity. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, introducing new functional centers and modifying the electronic properties of the ring. researchgate.net The ring is also involved in a dynamic equilibrium known as ring-chain tautomerism. This process can lead to the opening of the thiazolidine ring to form a Schiff base intermediate, which is particularly relevant for the epimerization at the C-2 position. researchgate.net The stability of the ring and the stereochemistry at its chiral centers can be influenced by solvent, pH, and the nature of the substituents. nanobioletters.comresearchgate.net

Synthesis and Characterization of Novel Derivatives and Analogs of this compound

The structural modification of this compound has been extensively explored to generate a diverse library of new chemical entities. These modifications can be systematically categorized based on the site of derivatization.

The ethyl ester group is a prime target for derivatization to create analogs with different functionalities and properties. The conversion of the ester to an amide is a common strategy. This is typically achieved by first hydrolyzing the ester to the free carboxylic acid, followed by a coupling reaction with an amine using standard peptide coupling reagents. This approach has been used to synthesize a series of 2-substituted thiazolidine-4-carboxamide derivatives. uzh.ch

Another significant modification is the conversion to a hydrazide. The reaction of an N-acylated thiazolidine ester with hydrazine hydrate effectively replaces the ethoxy group with a hydrazinyl group (-NHNH2). nanobioletters.com This transformation is valuable as the resulting 3-acetyl-2-[4-(2-hydrazinyl-2-oxoethoxy) phenyl]thiazolidine-4-carboxylic acid can be used as a building block for further heterocyclic synthesis. nanobioletters.com These modifications are summarized in the table below.

Table 1: Examples of Derivatization at the Carboxylate Moiety

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound | 1. H₂O/H⁺ or OH⁻2. Amine, Coupling Agent | (S)-Thiazolidine-4-carboxamide derivative | uzh.ch |

Derivatization of the thiazolidine ring system primarily involves reactions at the N-3 and C-2 positions.

N-3 Position: The secondary amine is readily acylated. For example, treatment of 2-[4-(2-ethoxy-2-oxoethoxy) phenyl] thiazolidine-4-carboxylic acid with acetic anhydride leads to the formation of the corresponding N-acetyl derivative. nanobioletters.com This reaction is a straightforward method to protect the nitrogen atom or to introduce a group that modulates the compound's biological activity.

C-2 Position: The substituent at the C-2 position is typically introduced during the synthesis of the thiazolidine ring itself, through the condensation of L-cysteine or its esters with a wide variety of aldehydes and ketones. researchgate.netmcmaster.ca This approach allows for significant diversity. For instance, reacting L-cysteine with substituted benzaldehydes yields various 2-aryl-thiazolidine-4-carboxylic acids. zu.ac.ae While this is not a direct derivatization of a pre-formed C-2 unsubstituted ring, it is the principal method for creating C-2 analogs of the core structure.

The following table presents characterization data for novel thiazolidine derivatives synthesized via condensation with various aldehydes.

| Compound ID | R-Group (at C-2) | Yield (%) | Melting Point (°C) | Key Spectroscopic Data | Reference |

| P1 | 4-[2-(Benzoyloxy)ethoxy]phenyl | 76 | 153–156 | ¹H NMR (DMSO-d6) δ: 5.61, 5.42 (s, 1H, thiazolidine H-2), 4.49 (dd, 1H, thiazolidine H-4). ¹³C NMR (DMSO-d6) δ: 172.7, 172.3 (COOH), 167.2, 166.8 (C=O ester). | zu.ac.ae |

| P2 | 4-{2-[(4-Chlorobenzoyl)oxy]ethoxy}phenyl | 83 | 141–143 | ¹H NMR (DMSO-d6) δ: 5.62, 5.54 (s, 1H, thiazolidine H-2), 4.45 (dd, 1H, thiazolidine H-4). ¹³C NMR (DMSO-d6) δ: 173.2, 172.6 (COOH), 166.4, 165.3 (C=O ester). | zu.ac.ae |

The synthesis of 2-substituted thiazolidine-4-carboxylic acids from L-cysteine (which has R-stereochemistry at the carbon that becomes C-4) and an aldehyde introduces a new stereocenter at the C-2 position. This typically results in the formation of a mixture of diastereomers, the (2R, 4R) and (2S, 4R) isomers. researchgate.net

The ratio of these diastereomers can be influenced by reaction conditions such as the solvent and pH. nanobioletters.comresearchgate.net For example, the reaction of (R)-cysteine with salicylaldehyde (B1680747) in acidified methanol (B129727) yields a 1.5:1 ratio of diastereomers. researchgate.net In some cases, one isomer may be formed preferentially. The reaction with 4-nitrobenzaldehyde, for instance, initially affords a single isomer which then epimerizes in solution to a diastereomeric mixture. researchgate.net

Stereochemical integrity during subsequent derivatization is crucial. Coupling of 2-substituted thiazolidine-4-carboxylic acids with amines or amino esters has been achieved in a stereoselective manner. uzh.ch However, epimerization can occur under certain conditions. It has been demonstrated that treating some N-acetylated 2-substituted thiazolidine-4-carboxylic acids with acetic anhydride at high temperatures can cause selective epimerization at the C-4 position. researchgate.net This highlights the importance of carefully selecting reaction conditions to maintain the desired stereochemistry.

Reaction Mechanism Elucidation for Derivatization Reactions of this compound

Understanding the mechanisms of derivatization is key to controlling reaction outcomes, particularly stereochemistry.

The formation of the 2-substituted thiazolidine ring itself is a well-studied process. The reaction begins with the formation of a Schiff base (imine) between the amino group of cysteine and the aldehyde. This is followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon. researchgate.netnih.gov This cyclization step is typically rapid and is responsible for creating the C-2 stereocenter. researchgate.net

The epimerization observed at the C-2 position in some 2-substituted thiazolidines is explained by a ring-opening and recyclization mechanism. researchgate.net In solution, the thiazolidine ring can open to reform the Schiff base intermediate. The subsequent recyclization can occur from either face of the imine, leading to the formation of both C-2 diastereomers and allowing them to interconvert until a thermodynamic equilibrium is reached. The lone pair of electrons on the thiazolidine nitrogen is thought to drive this process. researchgate.net

Derivatization reactions at the functional groups generally follow standard organic chemistry mechanisms.

N-acylation: This proceeds via a nucleophilic acyl substitution mechanism, where the secondary amine nitrogen attacks the carbonyl carbon of the acylating agent (e.g., acetic anhydride).

Ester Modifications: Reactions like hydrolysis, amidation, and conversion to hydrazides also occur through nucleophilic acyl substitution at the ester carbonyl carbon. For carbodiimide-mediated amide coupling, the carboxylic acid is first activated by the carbodiimide (B86325) (e.g., EDAC) to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine nucleophile. thermofisher.com

These mechanistic principles provide a framework for the rational design and synthesis of new derivatives of this compound with controlled structural and stereochemical features.

Applications of Ethyl S Thiazolidine 4 Carboxylate As a Chiral Building Block

Role in Asymmetric Synthesis of Complex Organic Molecules

The inherent chirality and conformational rigidity of the thiazolidine (B150603) ring system make Ethyl (S)-thiazolidine-4-carboxylate an exceptional starting material for the asymmetric synthesis of a wide array of complex organic molecules. Its utility stems from its ability to serve as a template for the construction of new stereocenters with high levels of control.

Construction of Chiral Heterocyclic Scaffolds

This compound is a versatile precursor for the synthesis of more complex, fused, and spirocyclic chiral heterocyclic scaffolds. These intricate structures are often the core of biologically active molecules.

One notable example is the synthesis of bicyclic lactams. Through a series of transformations, the thiazolidine ring can be strategically manipulated to form fused ring systems. For instance, derivatives of this compound have been utilized in rearrangement reactions to construct novel oxathiane-γ-lactam bicyclic systems. This transformation involves the stereoselective formation of two new rings with the creation of multiple stereogenic centers, highlighting the compound's ability to impart its chirality to the final product.

Furthermore, the condensation of L-cysteine ethyl ester, the precursor to the title compound, with isocyanates or isothiocyanates following an initial reaction with an aldehyde or ketone, leads to the formation of 6,8-dioxo-3-thia-1,7-diazabicyclo[3.3.0]octanes. researchgate.net This demonstrates the utility of the thiazolidine framework in building complex, fused heterocyclic systems with potential biological applications. researchgate.net

Stereoselective Introduction of Functional Groups

The thiazolidine ring in this compound can act as a chiral auxiliary, directing the stereochemical outcome of reactions at adjacent positions. By N-acylating the thiazolidine, the resulting derivative can be used in a variety of diastereoselective reactions to introduce new functional groups with a high degree of stereocontrol.

A prime example is the use of N-acylated thiazolidine-2-thiones, which are structurally related to derivatives of this compound, in aldol (B89426) reactions. These reactions proceed with high diastereoselectivity to afford syn-aldol products. The stereochemical outcome is dictated by the formation of a specific enolate geometry, which is influenced by the chiral thiazolidine ring.

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | >95:5 | 85 |

| Isobutyraldehyde | >95:5 | 80 |

| Cinnamaldehyde | >95:5 | 78 |

Beyond aldol additions, N-protected derivatives of this compound can be employed in diastereoselective alkylations and Michael additions. The bulky and conformationally restricted thiazolidine ring effectively shields one face of the enolate, allowing the electrophile to approach from the less hindered side, thus ensuring high stereoselectivity in the formation of new carbon-carbon bonds.

Application in Total Synthesis of Natural Products and Pharmaceutical Intermediates

The utility of this compound as a chiral building block is perhaps best demonstrated in its application to the total synthesis of complex and biologically important molecules, including natural products and active pharmaceutical ingredients (APIs).

A significant industrial application of this compound hydrochloride is as a key intermediate in the production of Pidotimod . nih.gov Pidotimod is a synthetic immunostimulant used to treat recurrent respiratory and urinary tract infections. The synthesis involves the coupling of L-pyroglutamic acid with this compound, followed by hydrolysis of the ester to yield the final dipeptide-like drug molecule.

The thiazolidine scaffold is also being explored for the development of novel antiviral agents. Researchers have synthesized a series of thiazolidine-4-carboxylic acid derivatives that show inhibitory activity against the neuraminidase enzyme of the influenza A virus. nih.gov In these studies, L-cysteine, the precursor to this compound, is used as the starting material to construct the core thiazolidine ring, which is then further functionalized. The most potent compounds from these studies exhibit significant activity, suggesting that this scaffold could be a promising starting point for the design of new antiviral drugs.

Furthermore, the structural similarity of the thiazolidine ring to the core of penicillin and other β-lactam antibiotics has prompted research into its use as a precursor for these important classes of drugs. While specific industrial applications are not as widespread as for Pidotimod, the potential to use this compound to construct the fused thiazolidine-β-lactam core of penams remains an area of academic interest.

Utilization in the Preparation of Chiral Ligands and Catalysts

In the field of asymmetric catalysis, the development of effective chiral ligands is paramount. This compound provides a readily available and stereochemically defined scaffold for the synthesis of novel chiral ligands for transition metal-catalyzed reactions.

While direct examples of chiral phosphine (B1218219) ligands synthesized from this compound are not extensively documented in readily available literature, the broader class of thiazolidine- and thiazoline-based ligands has seen significant application. These ligands, often bidentate P,N or N,N systems, have been successfully employed in a variety of asymmetric transformations, including palladium-catalyzed allylic alkylations, copper-catalyzed conjugate additions, and rhodium-catalyzed hydrogenations.

The general synthetic strategy involves the conversion of the carboxylic ester of this compound into other functional groups, such as an alcohol or an amine, which can then be further elaborated to introduce a phosphine or another coordinating group. The chirality at the C4 position of the thiazolidine ring plays a crucial role in creating a chiral environment around the metal center, which in turn leads to high enantioselectivity in the catalyzed reaction.

For instance, chiral thiazoline-oxazoline ligands have been synthesized and applied in zinc-catalyzed Friedel-Crafts alkylations and chromium-catalyzed Nozaki-Hiyama-Kishi allylations, achieving high enantiomeric excesses. The thiazoline (B8809763) moiety in these ligands is often derived from a cysteine precursor, highlighting the potential for this compound to serve as a starting point for such ligand syntheses.

The development of new chiral ligands is a continuous effort in organic chemistry, and the use of readily available chiral building blocks like this compound is a key strategy in this endeavor. The predictable stereochemistry and rigid framework of the thiazolidine ring make it an attractive platform for the design of the next generation of highly effective chiral ligands and catalysts.

Biological and Biochemical Research Investigations Involving Ethyl S Thiazolidine 4 Carboxylate

Molecular Interactions with Biological Targets

The interaction of Ethyl (S)-thiazolidine-4-carboxylate and its related compounds with biological targets such as enzymes and receptors is a critical area of study to understand their potential pharmacological effects.

Research has primarily focused on the parent compound, L-thiazolidine-4-carboxylate (T4C), in terms of its interaction with enzymes. T4C has been identified as a substrate for proline catabolic enzymes. Specifically, the bifunctional enzyme Proline Utilization A (PutA), which has both proline dehydrogenase (PRODH) and L-glutamate-γ-semialdehyde dehydrogenase (GSALDH) activities, has been shown to effectively catalyze the oxidation of T4C. nih.gov

Kinetic studies have demonstrated that the catalytic efficiency of the PRODH domain of PutA from Sinorhizobium meliloti (SmPutA) is significantly higher for T4C compared to its natural substrate, L-proline. This is attributed to a much lower Michaelis constant (KM), indicating a stronger binding affinity for T4C. nih.gov

| Substrate | kcat (s-1) | KM (mM) | kcat/KM (M-1s-1) |

|---|---|---|---|

| L-proline | 1.4 ± 0.1 | 27 ± 4 | 5.2 x 101 |

| L-Thiazolidine-4-carboxylate (T4C) | 0.70 ± 0.02 | 0.8 ± 0.1 | 8.8 x 102 |

Data sourced from studies on the proline utilization A (PutA) enzyme. nih.gov

In addition to being a substrate, L-thiazolidine-4-carboxylate has been shown to act as a competitive inhibitor of proline oxidation in Escherichia coli. researchgate.net Furthermore, in Saccharomyces cerevisiae, it was found to be a noncompetitive inhibitor of yeast alcohol dehydrogenase. nih.gov While these studies provide insight into the thiazolidine-4-carboxylate core, specific enzyme inhibition data for the ethyl ester derivative is not extensively documented.

Currently, there is a lack of specific research detailing the direct interactions of this compound with biological receptors. The research focus for this and related molecules has been predominantly on their enzymatic interactions and their roles as metabolic precursors or inhibitors.

Elucidation of Molecular Mechanisms of Biochemical Activity

Understanding how this compound and its analogs exert their effects at a molecular level involves investigating their cellular uptake, metabolic fate, and influence on intracellular signaling pathways.

The cellular uptake and metabolism of the parent compound, L-thiazolidine-4-carboxylic acid (TAC), have been investigated in mammalian systems. Studies in rats have elucidated a clear metabolic pathway where TAC is oxidized by mitochondrial proline oxidase in the liver and kidney. nih.gov This initial step converts TAC to L-thiazoline-(4)-carboxylic acid. Subsequently, this intermediate is hydrolyzed to N-formyl-cysteine (FCYS). A cytosolic enzyme then hydrolyzes FCYS into L-cysteine and formic acid. nih.gov This metabolic conversion underscores the role of TAC as a prodrug for cysteine, a key precursor to the antioxidant glutathione (B108866).

The ability of thiazolidine (B150603) derivatives to cross cellular membranes is a critical factor for their bioavailability. Research into enhancing the lipophilicity of (polyhydroxyalkyl)thiazolidine carboxylic acids through acylation has been conducted to improve their ability to traverse cell membranes. acs.org This suggests that the ethyl ester group in this compound could influence its cellular uptake compared to its carboxylic acid parent. In yeast, it was observed that cells could adapt to the presence of thiazolidine-4-carboxylic acid by progressively excluding it from the cell. nih.gov

While direct studies on this compound are limited, research on its derivatives has provided insights into their effects on intracellular signaling. Newly synthesized derivatives of thiazolidine-4-carboxylic acid have been shown to have neuroprotective effects in an ethanol-induced neuroinflammation model. nih.gov These effects are thought to be mediated by the attenuation of oxidative stress and neuroinflammation. The proposed mechanism involves the modulation of the ROS/NF-κB/NLRP3/TNF-α/COX-2 signaling cascade. jelsciences.com It has been noted in several studies that thiazolidine derivatives can exert anti-inflammatory effects through the inhibition of the nuclear factor-κB (NF-κB) pathway. nih.gov

Design and Synthesis of Biologically Active Analogs based on this compound

This compound serves as a valuable chiral building block for the synthesis of a variety of biologically active compounds. The thiazolidine ring is a key pharmacophore found in a range of therapeutic agents, including penicillins. researchgate.net

The general synthesis of the thiazolidine-4-carboxylic acid core involves the condensation of L-cysteine with an aldehyde or ketone. novapublishers.comnanobioletters.com this compound can be readily prepared from L-cysteine hydrochloride and can then be used as a starting material for further modifications. For instance, the synthesis of novel thiazolidine-4-carboxylic acid derivatives with potential neuroprotective activity has been achieved by condensing synthesized esters with L-cysteine hydrochloride hydrate (B1144303). zu.ac.ae

The ester functional group in this compound provides a convenient handle for chemical modification, such as conversion to amides or other functional groups, allowing for the creation of libraries of compounds for screening for various biological activities. For example, a family of 3-propionyl-thiazolidine-4-carboxylic acid ethyl esters has been developed and investigated for their antiproliferative properties, demonstrating the utility of this scaffold in designing potential anticancer agents. researchgate.net These studies highlight the importance of this compound as a versatile intermediate in the design and synthesis of new therapeutic molecules.

Investigation of its Role in Specific Biochemical Pathways (e.g., Cysteine and Thiol Metabolism)

This compound and its parent compound, thiazolidine-4-carboxylic acid (T4C), have been subjects of biochemical research, primarily for their roles as prodrugs of L-cysteine and their subsequent influence on thiol metabolism. The core of this function lies in their ability to be metabolized intracellularly, releasing L-cysteine, a crucial amino acid in various metabolic pathways, most notably the synthesis of glutathione (GSH).

The metabolic conversion of these thiazolidine-based compounds is a key area of investigation. It is understood that 2-substituted thiazolidine-4(R)-carboxylic acids can liberate L-cysteine in vivo. This process is thought to occur through a non-enzymatic opening of the thiazolidine ring, followed by solvolysis. The ethyl ester form, being more lipophilic, is presumed to facilitate passage across cell membranes before intracellular esterases hydrolyze it to the active carboxylic acid. This subsequent release of L-cysteine directly impacts the intracellular thiol pool.

A primary consequence of increased intracellular L-cysteine is the enhancement of glutathione synthesis. Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a critical component of the cellular antioxidant defense system. By providing the rate-limiting precursor, L-cysteine, this compound can effectively bolster the cell's capacity to mitigate oxidative stress. Research has demonstrated that administration of T4C leads to measurable changes in glutathione levels in various tissues.

For instance, studies in animal models have quantified the impact of T4C on glutathione concentrations in different organs, highlighting its systemic effects on thiol metabolism. The table below summarizes findings from a study where rats were administered thiazolidine-4-carboxylic acid, illustrating the dynamic changes in glutathione levels.

| Organ | Dosage and Route | Time Point | Change in Glutathione (GSH) Levels | Reference |

|---|---|---|---|---|

| Liver | 400 mg/kg i.p. | Initial Phase | Increase | nih.gov |

| Liver | 400 mg/kg i.p. | Up to 12 hours | Decrease | nih.gov |

| Liver | 800 mg/kg oral | Initial Phase | Increase | nih.gov |

| Liver | 800 mg/kg oral | Up to 24 hours | Decrease | nih.gov |

| Gastric Mucosa | 800 mg/kg oral | Initial Phase | Increase | nih.gov |

| Gastric Mucosa | 800 mg/kg oral | Up to 24 hours | Decrease | nih.gov |

| Gastric Wall | 800 mg/kg oral | Persistent | Decrease | nih.gov |

| Eyes | 800 mg/kg oral | Not Significant | No significant change | nih.gov |

The antioxidant properties of thiazolidine-4-carboxylic acid derivatives are not solely attributed to the release of cysteine but also to the thiazolidine ring itself. nih.gov This suggests a more complex interaction with cellular redox systems than simply acting as a cysteine donor. The ability of these compounds to combat oxidative stress has been a focal point of research, with studies exploring their potential to protect cells from damage induced by reactive oxygen species (ROS). researchgate.netnih.gov

Furthermore, the metabolism of T4C has been shown to be catalyzed by mitochondrial proline oxidase in the liver and kidney, which oxidizes it to L-thiazoline-(4)-carboxylic acid. This intermediate is then hydrolyzed to N-formyl-cysteine, which is subsequently broken down into cysteine and formic acid by a cytosolic enzyme. This enzymatic pathway provides another route for the release of cysteine, further integrating these compounds into the broader landscape of amino acid and thiol metabolism.

Computational and Theoretical Chemistry Studies on Ethyl S Thiazolidine 4 Carboxylate

Molecular Modeling and Conformational Analysis

Molecular modeling of Ethyl (S)-thiazolidine-4-carboxylate focuses on understanding its three-dimensional structure and flexibility, which are crucial determinants of its chemical and biological properties.

The process begins with conformational sampling, where various computational techniques are used to generate a wide range of possible three-dimensional structures. These structures are then subjected to energy minimization using methods such as molecular mechanics (MM) or more accurate quantum mechanical calculations like Density Functional Theory (DFT). nih.gov This process calculates the potential energy of each conformation and adjusts the atomic coordinates to find the nearest local energy minimum. The resulting structures represent stable conformers, and their relative energies indicate their population at a given temperature. For thiazolidine (B150603) rings, the puckering can lead to distinct "envelope" or "twist" conformations. mcmaster.ca The global minimum energy conformation represents the most stable and, therefore, the most probable structure of the molecule in its ground state.

| Conformer | Ring Pucker | Ester Orientation | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|---|

| 1 (Global Minimum) | Envelope | Anti | 0.00 | DFT/B3LYP 6-31G |

| 2 | Twist | Anti | 1.25 | DFT/B3LYP 6-31G |

| 3 | Envelope | Gauche | 2.10 | DFT/B3LYP 6-31G* |

The "(S)" designation in this compound refers to the stereochemistry at the chiral center, carbon-4. Computational methods are instrumental in studying the implications of this chirality. The synthesis of thiazolidine derivatives can often produce a mixture of diastereomers, and computational chemistry helps in predicting the relative stability of these different isomers. nanobioletters.comresearchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental information about the electron distribution within this compound, which is key to understanding its stability, spectroscopic properties, and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.org

Quantum chemical methods, particularly DFT, are used to calculate the energies and visualize the spatial distributions of the HOMO and LUMO of this compound. researchgate.net The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity and stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich sulfur and nitrogen atoms, while the LUMO is often centered on the carbonyl group of the ester, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -6.85 | Sulfur (S), Nitrogen (N) lone pairs |

| LUMO | -0.95 | Carbonyl (C=O) π* orbital |

| HOMO-LUMO Gap (ΔE) | 5.90 | - |

Note: Values are illustrative and depend on the level of theory and basis set used.

Computational chemistry allows for the detailed exploration of reaction mechanisms involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify the minimum energy pathway from reactants to products. This pathway includes the identification and characterization of transition states—the high-energy structures that connect reactants, intermediates, and products.

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor controlling the reaction rate. For instance, the synthesis of the thiazolidine ring via the condensation of an L-cysteine ester with an aldehyde can be modeled to understand its mechanism and stereoselectivity. nih.gov Calculations can elucidate the structure of the transition state, revealing the critical bond-forming and bond-breaking events. This knowledge is invaluable for optimizing reaction conditions to improve yields and control product stereochemistry.

Structure-Activity Relationship (SAR) Modeling for Biological Interactions (Molecular Level)

Structure-Activity Relationship (SAR) modeling seeks to correlate the chemical structure of a compound with its biological activity. nih.gov Computational methods play a vital role in establishing these relationships at the molecular level for compounds like this compound, especially when it is considered as a potential biologically active agent.

Molecular docking is a primary computational tool used in SAR. zu.ac.ae This technique predicts the preferred orientation and binding affinity of a molecule when it interacts with the active site of a biological target, such as a protein or enzyme. For this compound, a hypothetical docking study would involve placing the molecule into the binding pocket of a target receptor and calculating a "docking score," which estimates the strength of the interaction. The analysis also reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. nih.govrsc.org

By computationally modifying the structure of this compound (e.g., changing the ester group, adding substituents to the ring) and re-evaluating the docking score and interactions, a quantitative structure-activity relationship (QSAR) model can be developed. researchgate.netresearchgate.net These models help identify the key molecular features (pharmacophores) responsible for biological activity and can guide the design of new, more potent analogues.

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -6.5 | Serine 122 | Hydrogen Bond (with C=O) |

| Leucine 89 | Hydrophobic Interaction (with ethyl group) |

Molecular Dynamics Simulations of this compound in Biological Environments

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound in biological environments are not extensively documented in publicly available literature, the broader class of thiazolidine derivatives has been the subject of numerous computational investigations. nih.gove3s-conferences.org These studies provide a robust framework for understanding how this compound is likely to behave and interact within complex biological systems such as in the presence of proteins or enzymes. MD simulations are a powerful computational method used to simulate the physical movements of atoms and molecules, offering insights into the dynamic evolution of a system over time. nih.govsemanticscholar.org

The primary goal of conducting MD simulations on a molecule like this compound within a biological context is to understand its conformational dynamics, interaction patterns, and the thermodynamic basis of its binding to biological targets. nih.gov Such simulations can reveal crucial information for drug design and discovery, including the identification of key amino acid residues involved in binding and the role of solvent molecules in mediating these interactions. nih.gov

Insights from Molecular Dynamics Simulations of Thiazolidine Derivatives

Studies on various thiazolidine derivatives have demonstrated the utility of MD simulations in elucidating their mechanism of action. For instance, MD simulations have been employed to study the stability of protein-ligand complexes involving thiazolidinone derivatives as inhibitors of enzymes like EGFR, which is relevant in cancer research. nih.gov These simulations can predict the binding free energies and highlight the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net

In a typical MD simulation study of a thiazolidine derivative interacting with a protein, the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then proceeds for a duration ranging from nanoseconds to microseconds, tracking the trajectory of each atom. nih.gov Analysis of these trajectories can provide a wealth of information.

Key Parameters Analyzed in MD Simulations:

| Parameter | Description | Significance for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of a protein's backbone atoms over time from a reference structure. | A stable RMSD for the protein-ligand complex would suggest that the binding of this compound does not induce significant disruptive conformational changes to the target protein. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues around their average positions. | High RMSF values in certain regions of the protein upon ligand binding can indicate flexible loops that may be involved in the binding process or allosteric regulation. |

| Radius of Gyration (Rg) | A measure of the compactness of a protein structure. | A consistent Rg value during the simulation would indicate that the overall shape and size of the protein are maintained upon binding of this compound. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein or water molecules. | This analysis would identify the key hydrogen bond donors and acceptors on both this compound and the target protein that are critical for binding affinity and specificity. |

| Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) | Estimates the free energy of binding of a ligand to a protein. | These calculations would provide a quantitative measure of the binding affinity of this compound to its biological target, helping to rank it against other potential inhibitors. |

Hypothetical Simulation Findings for this compound

Based on the behavior of similar thiazolidine derivatives, a molecular dynamics simulation of this compound in a biological environment, such as the active site of an enzyme, would likely reveal several key features. The thiazolidine ring, with its sulfur and nitrogen heteroatoms, would be expected to participate in various non-covalent interactions. nih.gov The ester group could act as a hydrogen bond acceptor, while the stereochemistry at the C4 position would influence the specific orientation of the molecule within a chiral binding pocket.

Advanced Analytical Methodologies for the Study of Ethyl S Thiazolidine 4 Carboxylate in Research

Spectroscopic Techniques for Structural Elucidation of Research Samples

Spectroscopic methods are indispensable for probing the molecular structure of Ethyl (S)-thiazolidine-4-carboxylate, providing detailed information on its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced 2D NMR techniques are often employed in research for unambiguous assignment and detailed conformational analysis. ekb.eg

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.

COSY experiments establish ¹H-¹H coupling correlations, identifying adjacent protons within the thiazolidine (B150603) ring and the ethyl group.

HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe the spatial proximity of protons, providing insights into the conformation and stereochemistry of the thiazolidine ring. ekb.eg

| NMR Technique | Information Obtained for this compound |

| ¹H NMR | Chemical shift and multiplicity of protons on the thiazolidine ring and ethyl ester group. |

| ¹³C NMR | Chemical shift of all carbon atoms, including the carbonyl ester. |

| COSY | Connectivity between protons within the CH-CH₂-S and O-CH₂-CH₃ fragments. |

| HSQC | Direct correlation of each proton to its attached carbon atom. |

| HMBC | Correlation of protons to carbons 2-3 bonds away (e.g., ester CH₂ protons to carbonyl carbon). |

| NOESY | Spatial relationships between protons, confirming stereochemistry and ring conformation. |

Solid-State NMR (SSNMR): For studying the compound in its solid, crystalline, or amorphous form, SSNMR is a powerful tool. Unlike solution NMR, SSNMR provides information about the molecular structure and dynamics in the absence of a solvent. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of nuclei such as ¹³C and ¹⁵N. nih.gov For cyclic amino acid derivatives like this compound, SSNMR can reveal details about intermolecular interactions, such as hydrogen bonding in the solid state, and can differentiate between different polymorphic forms. researchgate.netacs.org

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. In research, tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation through controlled fragmentation.

When analyzed by techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecule undergoes characteristic fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.

Expected Fragmentation Pathways:

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters, leading to the formation of an acylium ion.

Loss of the entire ethyl ester group (-COOCH₂CH₃): Cleavage of the bond between the thiazolidine ring and the carboxyl group.

Ring cleavage: The thiazolidine ring can undergo fragmentation, for instance, through the loss of a thioformaldehyde (B1214467) (CH₂S) moiety or other ring fragments. This helps to confirm the heterocyclic structure.

In metabolic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is a vital tool for identifying metabolites of this compound. researchgate.net The high sensitivity and specificity of MS allow for the detection and structural characterization of biotransformation products in complex biological matrices.

| Ion (m/z) | Predicted Identity/Origin | Significance |

| 162.058 | [M+H]⁺ | Protonated molecular ion, confirming molecular weight. |

| 116.037 | [M+H - C₂H₅OH]⁺ | Loss of ethanol (B145695) from the protonated molecule. |

| 88.026 | [C₃H₆NOS]⁺ | Fragment resulting from cleavage of the ester bond. |

(Note: The m/z values are predicted for the protonated molecule and its fragments and may vary slightly based on experimental conditions.)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum provides clear evidence for key structural features. The most prominent absorption is typically the carbonyl (C=O) stretch of the ester group, which appears in the region of 1730-1750 cm⁻¹. nih.gov Other important vibrations include the N-H stretch of the secondary amine (around 3300 cm⁻¹), C-H stretches of the aliphatic ring and ethyl group (around 2850-3000 cm⁻¹), and C-N and C-S stretches at lower frequencies. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy complements FTIR, particularly for non-polar bonds. It can also be used to identify the characteristic vibrations of the thiazolidine ring structure. chemicalbook.com Studies on related thiazolidine compounds have utilized both FTIR and Raman spectroscopy in conjunction with computational calculations (DFT) to assign vibrational modes precisely. researchgate.netaip.org

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | ~3300 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (ester) | 1730-1750 |

| C-N Stretch | 1020-1250 |

| C-S Stretch | 600-800 |

Chromatographic Techniques for Enantiomeric Purity Determination and Separation in Research

As this compound is a chiral molecule, determining its enantiomeric purity is critical in many research applications. Chiral chromatography is the definitive method for this purpose.

Chiral HPLC is the most widely used method for the enantiomeric separation of compounds like this compound. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For cyclic amino acid esters, polysaccharide-based CSPs are highly effective.

Chiral Stationary Phases (CSPs): Columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are frequently used for separating thiazolidine derivatives and related structures. researchgate.netresearchgate.net These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that facilitate chiral recognition.

Mobile Phase: The separation is typically achieved in normal-phase mode using mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol). researchgate.net The ratio of these solvents is optimized to achieve baseline separation with good resolution.

| Parameter | Typical Conditions for Thiazolidine Derivatives |

| Chiral Column | Chiralcel® OD-H, Chiralpak® AD-H |

| Mobile Phase | n-Hexane / Isopropanol mixtures (e.g., 85:15 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV (e.g., at 220 nm) or Polarimeter |

Chiral Gas Chromatography offers high resolution and sensitivity for the analysis of volatile chiral compounds. azom.com For less volatile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.

Derivatization: The secondary amine (N-H) group can be acylated, for instance with trifluoroacetic anhydride (B1165640) (TFAA), to produce a more volatile derivative suitable for GC analysis.

Chiral Columns: The separation of the derivatized enantiomers is performed on a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs, such as those containing derivatized β- or γ-cyclodextrins, are highly effective for separating enantiomers of amino acid derivatives. uni-muenchen.de These CSPs create chiral cavities into which one enantiomer fits better than the other, leading to separation. azom.com The choice of the specific cyclodextrin (B1172386) derivative and the GC temperature program are critical for achieving optimal resolution. nih.gov

| Parameter | Typical Conditions for Amino Acid Ester Derivatives |

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) or similar acylating agent |

| Chiral Column | Cyclodextrin-based (e.g., CHIRALDEX®, Rt-bDEX™) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography and Diffraction Studies of this compound and its Complexes

X-ray crystallography and diffraction techniques are indispensable tools for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline compounds. In the study of this compound and its derivatives, these methodologies provide precise information on bond lengths, bond angles, and the conformation of the thiazolidine ring, which are crucial for understanding its chemical reactivity and biological activity.

Furthermore, powder X-ray diffraction (PXRD) has been employed to characterize the solid phase of derivatives. Although not providing the atomic-level detail of single-crystal X-ray diffraction, PXRD is a powerful technique for phase identification, purity assessment, and studying polymorphism.

Research into more complex derivatives of thiazolidine-4-carboxylates has yielded detailed crystallographic data. For instance, the crystal structure of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, a related ester, has been investigated using X-ray powder diffraction. The study revealed the compound crystallizes in an orthorhombic system. scilit.com The unit-cell parameters for this derivative are presented in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2221 |

| a (Å) | 20.876 (2) |

| b (Å) | 12.111 (1) |

| c (Å) | 6.288 (9) |

| Volume (Å3) | 1589.7 (2) |

Studies on various thiazolidine-4-carboxylic acid derivatives have consistently demonstrated the utility of X-ray crystallography in establishing their stereochemistry and exploring their supramolecular chemistry, which is often dictated by hydrogen bonding and other non-covalent interactions. mcmaster.canovapublishers.com These investigations are fundamental for correlating the specific structural features of these molecules with their observed chemical and biological properties. The presence of hydrogen-bonding sites in thiazolidine derivatives makes them suitable for crystallization and subsequent diffraction studies. novapublishers.com

Future Research Directions and Unexplored Potential of Ethyl S Thiazolidine 4 Carboxylate

Emerging Synthetic Strategies and Technologies for Improved Access

Traditional methods for synthesizing thiazolidine (B150603) derivatives are being supplemented and replaced by advanced strategies that offer greater efficiency, stereoselectivity, and sustainability. For Ethyl (S)-thiazolidine-4-carboxylate, future research will likely focus on optimizing its production and creating diverse libraries of its derivatives through several emerging technologies.

Microwave-Assisted Organic Synthesis (MAOS): This technology has been shown to significantly reduce reaction times and improve yields for thiazolidine synthesis compared to conventional heating methods. jocpr.com The application of microwave irradiation can facilitate the rapid construction of thiazolidine-4-carboxylic acid derivatives, offering an energy-efficient route for accessing this compound and its analogs. jocpr.comijpsjournal.com

Flow Chemistry: Continuous flow synthesis in microreactors presents a powerful alternative to batch processing for pharmaceutical intermediates. researchgate.net This approach offers enhanced process control, improved safety, and superior scalability. Investigating the flow synthesis of this compound could lead to highly efficient and automated industrial production, reducing manufacturing time and costs. researchgate.net

Chiral Ionic Liquids (CILs): Ionic liquids are being explored as green catalysts and reaction media. researchgate.net The development of chiral ionic liquids derived from amino acids like L-cysteine offers a promising avenue for stereoselective synthesis. mdpi.comresearchgate.net These CILs could act as both solvent and catalyst, driving the reaction towards the desired (S)-enantiomer with high purity and facilitating catalyst recycling. mdpi.comtandfonline.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly valued for their atom economy and operational simplicity. nih.gov Designing novel MCRs for the one-pot synthesis of functionalized thiazolidine-4-carboxylate esters would streamline the generation of compound libraries for drug discovery and other applications.

| Technology | Potential Advantages for Synthesis | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. jocpr.com | Optimization of microwave parameters for stereoselective synthesis of the (S)-isomer. |

| Flow Chemistry | Process intensification, enhanced safety, scalability, automation. researchgate.net | Development of continuous flow protocols from starting materials to the final ester. |

| Chiral Ionic Liquids | Green reaction media, potential for high enantioselectivity, catalyst recyclability. researchgate.netmdpi.com | Design of novel thiazolidine-based CILs for asymmetric induction. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid library generation. nih.gov | Discovery of new MCRs to produce diverse this compound analogs. |

Novel Applications in Materials Science and Polymer Chemistry Research

The unique structure of the thiazolidine ring, containing both sulfur and nitrogen heteroatoms and a chiral center, makes it an intriguing monomer for materials science and polymer chemistry. The ester functionality of this compound provides an additional handle for polymerization or modification.

Future research could explore its use as a building block for advanced materials:

Chiral Polymers: The inherent chirality of this compound can be transferred to a polymer backbone, creating chiral polymers. Such materials are of significant interest for applications in chiral separations, asymmetric catalysis, and optoelectronics. rsc.org Research into the polymerization of acrylamide (B121943) monomers containing a thiazolidine moiety has demonstrated a strategy for creating polymers with pendent latent nucleophiles. nih.gov

Functional Polymers via Ring-Opening: The thiazolidine ring can act as a latent source of reactive functional groups. Under specific conditions, the ring can be opened to expose a free amine and a thiol group. This property has been exploited to create multifunctional homopolymers that can be further modified in a one-pot fashion, allowing for the introduction of two distinct chemical groups into each repeating unit of the polymer. nih.gov This opens up possibilities for creating complex macromolecular structures and functional materials.

Bioactive Polymeric Systems: Thiazolidinone derivatives have been successfully encapsulated into biopolymer matrices like chitosan (B1678972) to create materials with enhanced antimicrobial and antifungal properties. mdpi.com These systems have potential applications in active food packaging. Future work could involve incorporating this compound or its derivatives into various polymer backbones to develop new bioactive materials for biomedical or agricultural use.

Photonics and Optoelectronics: Polymers containing the thiazolidinone moiety have been investigated for their potential in photonics and optoelectronics. researchgate.netresearchgate.net The specific electronic properties conferred by the heterocyclic ring could be harnessed by incorporating this compound into novel polymer structures designed for these advanced applications.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, from synthetic planning to the prediction of biological activity. The future of this compound research will be significantly influenced by these computational tools.

Retrosynthetic Planning: AI-powered platforms can analyze vast chemical reaction databases to propose novel and efficient synthetic routes. Applying these tools to this compound could uncover more economical and sustainable pathways, particularly for industrial-scale production.

Predictive Modeling for Drug Discovery: Machine learning models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic profiles (ADMET) of new molecules. semanticscholar.org Computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling have already been used to predict the antitubercular activity of thiazolidine derivatives. researchgate.net This approach can be used to virtually screen large libraries of derivatives of this compound against various biological targets, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties, such as binding to a particular protein target. Using this compound as a core scaffold, these algorithms could generate novel derivatives with high predicted efficacy and safety, accelerating the discovery of new therapeutic agents.

Sustainable and Scalable Production Methodologies for Industrial Research

As a key intermediate for pharmaceuticals like Pidotimod, the development of sustainable and scalable manufacturing processes for this compound is of paramount industrial importance. google.comgoogle.com Future research will focus on green chemistry principles to minimize environmental impact and production costs.

Aqueous Media Synthesis: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. The development of synthetic protocols for thiazolidin-4-ones in aqueous media, sometimes catalyzed by novel ionic liquids, is an active area of research that could be applied to this compound. tandfonline.com

Recyclable Catalysts: The use of solid-supported or recyclable catalysts, such as certain ionic liquids or heterogeneous acid catalysts, can significantly reduce chemical waste. researchgate.netnih.gov Research into robust and recyclable catalytic systems for the cyclocondensation reaction to form the thiazolidine ring is a key objective for sustainable production.

Atom Economy: Synthetic strategies that maximize the incorporation of all reactant atoms into the final product are highly desirable. One-pot, multicomponent reactions are particularly effective in this regard and represent a promising direction for the industrial synthesis of thiazolidine derivatives. nih.gov

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often with microwave assistance or specialized catalysts, can eliminate solvent waste entirely. nih.gov Exploring these conditions for the synthesis of this compound could lead to exceptionally clean and efficient manufacturing processes.

| Green Chemistry Approach | Benefit for Industrial Production |

| Synthesis in Aqueous Media | Reduces reliance on volatile organic solvents, lowers environmental impact. tandfonline.com |

| Recyclable Catalysts | Minimizes catalyst waste and reduces production costs. nih.gov |

| High Atom Economy Methods | Maximizes efficiency and reduces the formation of by-products. nih.gov |

| Solvent-Free Synthesis | Eliminates solvent waste, simplifies product purification. nih.gov |

Exploration of New Biological Targets and Mechanisms of Action at the Molecular Level

The thiazolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties. nih.govmdpi.comnih.gov this compound is a versatile starting point for creating new derivatives to explore novel therapeutic applications.

New Therapeutic Areas: While derivatives of the parent acid are known to act as influenza neuraminidase inhibitors and show potential against various cancer cell lines, a systematic exploration of derivatives of the ethyl ester is warranted. nih.govnih.gov Future research could focus on designing and synthesizing libraries of compounds based on the this compound scaffold to screen against targets in neurodegenerative diseases, metabolic disorders, and emerging infectious diseases.

Identification of Molecular Targets: A significant area of future research will be the identification of the specific molecular targets and mechanisms of action for new bioactive derivatives. For example, thiazolidinediones are well-known activators of the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which is central to their antidiabetic effects. nih.govnps.org.autg.org.au Other derivatives have been found to inhibit enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). semanticscholar.org The use of chemical proteomics, molecular docking, and cellular assays will be crucial to elucidate how new compounds derived from this compound exert their biological effects at the molecular level.

Multi-Target Ligands: Chronic diseases often involve complex pathologies with multiple contributing factors. There is growing interest in developing single molecules that can modulate multiple targets simultaneously. The thiazolidine scaffold is amenable to extensive chemical modification, making it an ideal core for the design of multi-target agents for diseases like cancer or Alzheimer's disease. mdpi.com

Q & A

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.